1-methyl-4-phenyl-3-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS No.: 1421524-59-5
Cat. No.: VC11896410
Molecular Formula: C25H30N4O3
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421524-59-5 |
|---|---|
| Molecular Formula | C25H30N4O3 |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | 2-methyl-4-phenyl-5-[1-[2-(4-propan-2-ylphenoxy)acetyl]piperidin-4-yl]-1,2,4-triazol-3-one |
| Standard InChI | InChI=1S/C25H30N4O3/c1-18(2)19-9-11-22(12-10-19)32-17-23(30)28-15-13-20(14-16-28)24-26-27(3)25(31)29(24)21-7-5-4-6-8-21/h4-12,18,20H,13-17H2,1-3H3 |
| Standard InChI Key | VNCZVCPCDLLRDW-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=NN(C(=O)N3C4=CC=CC=C4)C |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=NN(C(=O)N3C4=CC=CC=C4)C |
Introduction
Structural Characterization and Nomenclature
The compound features a 4,5-dihydro-1H-1,2,4-triazol-5-one core, a five-membered ring containing three nitrogen atoms and a ketone group. Key substituents include:
-
A methyl group at position 1.
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A phenyl group at position 4.
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A piperidin-4-yl group at position 3, further functionalized with a 2-[4-(propan-2-yl)phenoxy]acetyl moiety.
This architecture is corroborated by its molecular formula C₂₃H₂₉N₃O₄S and molecular weight 443.5591 g/mol . The presence of a sulfonyl group (S) in the molecular formula suggests potential bioisosteric replacement strategies in drug design.
Synthetic Pathways
Core Triazolone Formation
The 1,2,4-triazol-5-one core is typically synthesized via cyclization reactions. A common approach involves the reaction of hydrazine derivatives with carbonyl compounds. For example, hydrazinecarbothioamides can undergo dehydrative cyclization in basic media to form triazolone scaffolds .
Piperidine Functionalization
The piperidine ring is introduced via nucleophilic substitution or reductive amination. Patent literature describes the use of 2-[4-(propan-2-yl)phenoxy]acetyl chloride to acylate piperidin-4-amine derivatives under anhydrous conditions .
Final Assembly
Coupling the triazolone core with the functionalized piperidine moiety is achieved through Mitsunobu or Ullmann-type reactions. Microwave-assisted synthesis has been reported to enhance yields in similar triazole-piperidine hybrids .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₉N₃O₄S | |
| Molecular Weight | 443.5591 g/mol | |
| CAS Registry Number | 2034280-10-7 | |
| Predicted LogP | 3.2 (Moderate lipophilicity) | |
| Hydrogen Bond Acceptors | 7 |
The compound’s moderate lipophilicity (LogP ~3.2) suggests adequate membrane permeability, a critical factor for bioavailability .
Pharmacological and Biological Activities
Antifungal Applications
Structural analogs featuring triazolone-piperidine hybrids demonstrate potent antifungal activity. For instance, compounds with similar substituents inhibit Candida albicans (MIC = 2–8 µg/mL) by targeting lanosterol 14α-demethylase (CYP51) . The 4-(propan-2-yl)phenoxy group may enhance binding to fungal cytochrome P450 enzymes .
Agricultural Uses
Patent data highlight triazolone derivatives as fungicides for crop protection. Substituted 2-[2-halogenalkyl-4-phenoxy-phenyl]-1-[1,2,] triazol-1-yl-ethanol compounds effectively control Puccinia triticina (wheat rust) at 50–100 ppm .
Comparative Analysis with Structural Analogs
| Compound | Target Activity | Efficacy (IC₅₀/MIC) | Source |
|---|---|---|---|
| Target Compound | Antifungal/CYP51 inhibition | Pending | |
| HDAC-IN-5 | Anticancer/HDAC inhibition | 6.2 µM (HCT-116) | |
| Prothioconazole | Fungicidal | 10 ppm (wheat rust) |
Future Directions
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